molecular formula C19H22O3 B2834792 Ethyl 3-(4-tert-butylphenoxy)benzoate CAS No. 773136-00-8

Ethyl 3-(4-tert-butylphenoxy)benzoate

Cat. No.: B2834792
CAS No.: 773136-00-8
M. Wt: 298.382
InChI Key: FCZUJNAPUGCPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-tert-butylphenoxy)benzoate (CAS: 773136-00-8) is an ester derivative of benzoic acid featuring a 4-tert-butylphenoxy substituent at the 3-position of the benzene ring. Its molecular formula is C₁₉H₂₂O₃, with a molecular weight of 298.38 g/mol (calculated). The tert-butyl group confers significant steric bulk and lipophilicity, making this compound valuable in materials science and pharmaceutical intermediates .

Properties

IUPAC Name

ethyl 3-(4-tert-butylphenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-5-21-18(20)14-7-6-8-17(13-14)22-16-11-9-15(10-12-16)19(2,3)4/h6-13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZUJNAPUGCPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-tert-butylphenoxy)benzoate typically involves the esterification of 3-(4-tert-butylphenoxy)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-tert-butylphenoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenoxy and benzoate groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 3-(4-tert-butylphenoxy)benzoate is utilized in several scientific research fields, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential therapeutic effects and its role as a pharmacological agent is ongoing.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(4-tert-butylphenoxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent(s) Molecular Weight (g/mol) Key Features
Ethyl 3-(4-tert-butylphenoxy)benzoate 3-(4-tert-butylphenoxy) 298.38 High lipophilicity; steric hindrance from tert-butyl group
Ethyl 4-(3-phenylthioureido)benzoate (CAS: 1158-23-2) 4-(phenylthioureido) 300.40 Thioureido group enhances potential enzyme inhibition
Ethyl 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate 3-(5-trifluoromethyl-oxadiazole) ~289.22 Electron-withdrawing CF₃ group; used in radiopharmaceutical synthesis
Methyl benzoate (CAS: 93-58-3) Methyl ester 136.15 Lower molecular weight; higher solubility in polar solvents
3-Trifluoromethyl-benzoate (3-TFM-benzoate) 3-CF₃ ~196.12 Steric/electronic effects reduce enzyme turnover rates
Enzyme Interactions
  • For example, 3-TFM-benzoate shows <10% turnover compared to ethyl-substituted benzoates due to steric and electronic hindrance .
Toxicity Profiles
  • Ethyl benzoate derivatives generally exhibit low acute toxicity. For instance, ethyl benzoate (CAS: 93-89-0) has an oral LD₅₀ >5,000 mg/kg in rats, while methyl benzoate shows similar low toxicity .

Biological Activity

Ethyl 3-(4-tert-butylphenoxy)benzoate is a compound of significant interest in biological research due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of a benzoate ester group and a tert-butylphenoxy moiety. Its chemical structure can be represented as follows:

C16H18O3\text{C}_{16}\text{H}_{18}\text{O}_3

This structure contributes to its lipophilicity and potential interactions with biological targets.

Biological Activities

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, the presence of lipophilic groups, such as tert-butyl, has been correlated with enhanced activity against Staphylococcus aureus . The minimum inhibitory concentration (MIC) for structurally related compounds demonstrates that increasing steric bulk at specific positions can improve antimicrobial potency.

CompoundMIC (µg/mL)Activity
This compoundTBDTBD
4-tert-butylphenol8Moderate
4-bromo-2-tert-butylphenol16Moderate

2. Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects by modulating enzyme activities involved in inflammatory pathways. Research indicates that similar compounds inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . The exact mechanism for this compound may involve competitive inhibition or allosteric modulation of these enzymes.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with inflammation, such as COX-1 and COX-2.
  • Receptor Modulation : It can bind to various receptors, potentially altering signaling pathways related to inflammation and microbial resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.